molecular formula C12H19BO2 B034669 4-Hexylphenylboronic acid CAS No. 105365-50-2

4-Hexylphenylboronic acid

Cat. No. B034669
M. Wt: 206.09 g/mol
InChI Key: CFYBKGAFWFRFRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related boronic acid derivatives, such as poly(para-2,5-di-n-hexylphenylene) through palladium-catalyzed coupling of brominated hexylbenzeneboronic acids, highlights the importance of boronic acids in polymer chemistry. The reaction yields structurally homogeneous products with high degrees of polymerization, indicating the efficiency of boronic acids in facilitating such transformations (Rehahn, Schlüter, Wegner, & Feast, 1989).

Molecular Structure Analysis

The solid-state structures of boronic acid derivatives, such as 4-carboxyphenylboronic acid and its hydrates, have been extensively studied to understand their crystallization patterns from different solvents. These studies reveal significant details about the conformation of the boronic acid moiety and the role of water in the molecular arrangement within the crystal lattice, providing insights into the structural aspects of similar boronic acids (SeethaLekshmi & Pedireddi, 2007).

Chemical Reactions and Properties

Boronic acids are pivotal in the design and synthesis of supramolecular assemblies. Their ability to form O–H⋯N hydrogen bonds with heteroatoms and to participate in C–H⋯O hydrogen bonding interactions underscores their versatility in creating complex structures and highlights their chemical reactivity (Pedireddi & Seethalekshmi, 2004).

Physical Properties Analysis

The study of vibrational spectroscopy and theoretical calculations of compounds similar to 4-hexylphenylboronic acid, such as 4-mercaptophenylboronic acid, provides detailed insights into their physical properties. The investigation of molecular dimer formation and hydrogen bonding reveals how these interactions influence the physical characteristics of boronic acids, including their vibrational spectra and potential energy distributions (Parlak et al., 2015).

Chemical Properties Analysis

Extended studies on derivatives of phenylboronic acids, including hexakis(dialkoxyphenyl)triphenylenes and their subsequent cyclodehydrogenation products, illustrate the chemical properties of boronic acid compounds. These investigations into mesomorphic properties and molecularly resolved scanning tunneling microscopy images provide valuable data on the chemical behavior and applications of boronic acid derivatives in materials science (Yatabe et al., 2000).

Scientific Research Applications

  • Sensing Applications

    • Boronic acids, including phenylboronic acid derivatives, are known for their ability to form reversible complexes with diols, including sugars . This unique chemistry has led to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .
    • The methods of application typically involve the use of boronic acid-functionalized materials that interact with the target molecules (e.g., sugars) to induce a detectable change .
    • The outcomes of these applications are typically the detection and quantification of target molecules in various samples .
  • Biological Labelling

    • Boronic acids can be used for biological labelling . They can interact with certain biological molecules, allowing them to be tracked or modified .
    • The methods of application can vary widely depending on the specific context, but they generally involve the use of boronic acid-functionalized probes .
    • The outcomes can include the visualization and tracking of specific biological molecules, which can be crucial for understanding biological processes .
  • Protein Manipulation and Modification

    • Boronic acids can interact with proteins, allowing for their manipulation and modification .
    • The methods of application can involve various biochemical techniques, and the specifics can depend on the particular protein and the desired modification .
    • The outcomes can include the modification of protein function or activity, which can be important in various research and therapeutic contexts .
  • Separation Technologies

    • Boronic acid-functionalized materials can be used in separation technologies .
    • The methods of application typically involve the use of these materials to selectively bind and separate certain molecules from a mixture .
    • The outcomes can include the successful separation of target molecules, which can be crucial in various industrial and research contexts .
  • Development of Therapeutics

    • Boronic acids have been used in the development of next-generation therapeutics, including mRNA vaccines .
    • The methods of application can involve various pharmaceutical development techniques, and the specifics can depend on the particular therapeutic being developed .
    • The outcomes can include the creation of new therapeutics that can be used to treat various diseases .

Future Directions

The interest in boronic acids, including 4-Hexylphenylboronic acid, has been growing, especially after the discovery of the drug bortezomib . They have several activities, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(4-hexylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10,14-15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYBKGAFWFRFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400715
Record name 4-Hexylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hexylphenylboronic acid

CAS RN

105365-50-2
Record name 4-Hexylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hexylphenylboronic Acid
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Synthesis routes and methods

Procedure details

To a solution of 4-bromo-1-hexylbenzene (500 mg, 1.7 mmol) in THF (15 mL) at −78° C. was added t-butyllithium (1.7 M in pentane, 2.0 mL) slowly dropwise. After stirring at −78° C. for 1 h, trimethyl borate (0.39 mL, 3.46 mmol) was added. The reaction mixture was warmed at RT over 2 h. After stirring at RT for 15 min, the reaction mixture was quenched with saturated solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers were washed with HCl (10% solution), brine, and dried (MgSO4), filtered, and concentrated under reduce pressure to give 415 mg (4-hexylphenyl)boronic acid as a colorless solid. A solution of the resulting boronic acid (962 mg, 4.07 mmol) and Intermediate 3 (1.1 g, 4.27 mmol) in toluene (37 mL), methanol (1.2 mL) and water (2 mL) were added potassium carbonate (1.09 g, 8.45 mmol) and LiCl (181 mg, 4.27 mmol) with stirring. After bubbling with Ar for 10 min, tetrakis(triphenylphosphine)palladium(0) (99 mg) was added and heated at 95° C. for 16 h. After the reaction mixture was cooled at RT, it was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, and dried (MgSO4), filtered, and concentrated under reduce pressure. The residue was purified by MPLC (15% ethyl acetate in hexanes) gave 1.16 g of Intermediate 6 as colorless solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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